molecular formula C19H13Cl2F3N2O2S B3036031 4-chloro-N-(4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}phenyl)benzenesulfonamide CAS No. 338956-76-6

4-chloro-N-(4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}phenyl)benzenesulfonamide

Cat. No. B3036031
CAS RN: 338956-76-6
M. Wt: 461.3 g/mol
InChI Key: YMFINWCCPLXMTI-UHFFFAOYSA-N
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Description

The compound "4-chloro-N-(4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}phenyl)benzenesulfonamide" is a chlorinated benzenesulfonamide derivative. Benzenesulfonamides are a class of compounds known for their inhibitory activity against carbonic anhydrases, which are enzymes involved in various physiological processes including respiration, acid-base balance, and the formation of aqueous humor and cerebrospinal fluid . The presence of chloro and trifluoromethyl groups suggests potential for increased binding affinity and selectivity towards certain isozymes of carbonic anhydrases, which could be beneficial for therapeutic applications, particularly in cancer where certain carbonic anhydrase isoforms are overexpressed .

Synthesis Analysis

The synthesis of chlorinated benzenesulfonamide derivatives typically involves the reaction of sulfonyl chlorides with amines or other nucleophiles. For example, the reaction between 4-tert-butylphenyl sulfonyl chloride and 3-picolylamine in the presence of triethylamine led to the formation of a related compound, 4-(tert-butyl)-N-(pyridin-3-ylmethyl) benzenesulfonamide . Although the specific synthesis of the compound is not detailed in the provided papers, similar synthetic strategies could be employed, possibly involving chlorination steps and the use of trifluoromethylated pyridine derivatives as starting materials.

Molecular Structure Analysis

The molecular structure of benzenesulfonamide derivatives is characterized by the presence of a sulfonamide group attached to a benzene ring, which can be further substituted with various functional groups that influence the compound's binding affinity and selectivity. Crystal structures of similar compounds have shown features like π-π interactions and hydrogen bonding, which are crucial for the stability of the crystal lattice and could also play a role in the binding to carbonic anhydrases .

Chemical Reactions Analysis

Benzenesulfonamides can participate in various chemical reactions, primarily as inhibitors of carbonic anhydrases. The inhibitory activity is often assessed using assays such as fluorescent thermal shift, p-nitrophenyl acetate hydrolysis, and stopped-flow enzymatic inhibition assays . The introduction of halogen groups, such as chloro groups, has been shown to increase the affinity to carbonic anhydrases, which is a key consideration in the development of selective inhibitors .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzenesulfonamides, including solubility, melting point, and stability, are influenced by the nature and position of substituents on the benzene ring. The presence of electron-withdrawing groups like chloro and trifluoromethyl is likely to affect these properties, potentially increasing the compound's lipophilicity and thus its ability to cross cell membranes, which is an important factor in drug design . The crystal structure analysis of similar compounds provides insights into the intermolecular interactions that could influence the solubility and crystallinity of the compound .

Scientific Research Applications

Enzyme Inhibition and Antioxidant Potential

  • Sulfonamide hybrids of this compound have been synthesized and characterized, showing significant enzyme inhibition against AChE and BChE enzymes. These compounds also displayed notable antioxidant potential, with some showing up to 96% scavenging activity in the DPPH scavenging method (Kausar et al., 2019).

Anticancer Activity

  • Novel derivatives of this compound have been synthesized as potential anticancer agents. These compounds showed remarkable activity against various human tumor cell lines, including lung, colon, CNS, melanoma, ovarian, renal, prostate, and breast cancer, at low micromolar levels (Sławiński et al., 2012).
  • Another study synthesized a series of compounds with this chemical structure, exhibiting moderate to high anti-HIV activity and moderate anticancer activity (Brzozowski, 1998).

Binding Modes and Drug Development

  • Research on methylbenzenesulfonamide derivatives, including compounds similar to the queried chemical, has shown potential in drug development for targeting HIV-1 infection (Cheng De-ju, 2015).

Herbicide Selectivity

  • Chlorsulfuron, a compound closely related to the queried chemical, has been shown to be selectively effective as a postemergence herbicide for small grains due to the ability of the crop plants to metabolize the herbicide into an inactive product (Sweetser et al., 1982).

Safety and Hazards

  • Refer to the safety data sheet for detailed safety information .

properties

IUPAC Name

4-chloro-N-[4-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl]phenyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13Cl2F3N2O2S/c20-14-3-7-16(8-4-14)29(27,28)26-15-5-1-12(2-6-15)9-18-17(21)10-13(11-25-18)19(22,23)24/h1-8,10-11,26H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMFINWCCPLXMTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC2=C(C=C(C=N2)C(F)(F)F)Cl)NS(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13Cl2F3N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-chloro-N-(4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}phenyl)benzenesulfonamide
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4-chloro-N-(4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}phenyl)benzenesulfonamide
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4-chloro-N-(4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}phenyl)benzenesulfonamide
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4-chloro-N-(4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}phenyl)benzenesulfonamide
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4-chloro-N-(4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}phenyl)benzenesulfonamide
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4-chloro-N-(4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}phenyl)benzenesulfonamide

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